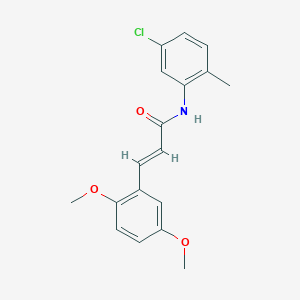![molecular formula C16H21N5O B5542342 2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)
2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine" often involves condensation reactions and cyclocondensations. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds with imidazol and piperazine components often feature complex geometries. For example, compounds such as "2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines" exhibit distinct molecular packing influenced by intermolecular hydrogen bonds and π-π interactions (Enguehard-Gueiffier et al., 2006).
Chemical Reactions and Properties
These compounds often participate in complex chemical reactions. For instance, 4-Nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to afford various derivatives like pyridazine, oxadiazole, and triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007).
Physical Properties Analysis
The physical properties of such compounds include their crystallization behavior and molecular geometry. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives indicate crystallization in the monoclinic system and exhibit specific geometric conformations (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties of these compounds include their reactivity and interaction with various molecules. The compound "2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines" shows high affinities and selectivities for dopamine receptors, highlighting its unique chemical properties (Enguehard-Gueiffier et al., 2006).
Wissenschaftliche Forschungsanwendungen
Spin-Crossover Iron(II) Complexes
Research involving compounds similar to the one , such as 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)), has focused on synthesizing spin-crossover (SCO) Iron(II) complexes. These complexes exhibit a steep one-step transition between high-spin and low-spin states, influenced by anion size. This property is significant for applications in molecular electronics and materials science, where the magnetic properties of materials can be fine-tuned for specific uses (Koshiro Nishi et al., 2010).
Facile Syntheses of Pyrazolyl Substituted and Pyrazolofused Pyridines
Compounds bearing the imidazole and pyrazine scaffolds have been utilized in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines. These compounds are important for developing new materials and chemicals with potential applications in drug discovery and organic synthesis (F. Latif et al., 2003).
Synthesis and Hypoglycemic Activity
Research on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines has investigated their potential as hypoglycemic agents. This demonstrates the relevance of similar compounds in medicinal chemistry, particularly in the design and discovery of new therapeutic agents for the treatment of diabetes (L. C. Meurer et al., 1992).
Schiff and Mannich Bases of Isatin Derivatives
The synthesis of Schiff and Mannich bases involving imidazole derivatives has been explored. These compounds have a range of applications, including the development of new drugs and bioactive molecules with potential antibacterial, antifungal, and anticancer activities (O. Bekircan & H. Bektaş, 2008).
Selective D4 Ligands
The research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines shows their selectivity for D4 dopamine receptors. This highlights the potential of similar compounds in neurological research and the development of treatments for disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease (C. Enguehard-Gueiffier et al., 2006).
Wirkmechanismus
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Eigenschaften
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-3-20-9-6-17-15(20)13-4-7-21(8-5-13)16(22)14-11-18-12(2)10-19-14/h6,9-11,13H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLOPLRWWYQTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)
![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

